molecular formula C21H21NO3 B2801539 9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951995-98-5

9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2801539
CAS RN: 951995-98-5
M. Wt: 335.403
InChI Key: OTLHYTWJMCGKCZ-UHFFFAOYSA-N
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Description

9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, also known as IBO, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Photodimerizable Benzoxazine Monomers

A study presented the synthesis and characterization of a monomer that combines benzoxazine and coumarin rings, which could undergo photodimerization upon exposure to UV light. This monomer, closely related to the chemical structure , demonstrated potential in creating thermally curable materials with unique properties due to the dimerization capability of the coumarin group. The thermal and photoreactive behavior of this monomer opens avenues for novel material design, especially in the context of advanced polymer synthesis with tunable properties (Kiskan & Yagcı, 2007).

Anti-inflammatory Applications

Research into derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, a structure similar to the chemical , has shown significant anti-inflammatory activity. These derivatives were observed to inhibit inflammatory responses via suppression of NF-κB and MAPK signaling pathways in cell-based assays. This suggests potential therapeutic applications of these compounds in treating inflammatory disorders, highlighting the chemical's relevance in pharmacological research aimed at developing new anti-inflammatory agents with fewer side effects (Zhang et al., 2017).

Antimicrobial Activity

A novel series of sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones demonstrated antimicrobial efficacy against various bacterial strains. These compounds, synthesized through eco-friendly methods, were particularly potent against Gram-positive and Gram-negative bacteria. This showcases the broader antimicrobial research potential of compounds structurally related to 9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, emphasizing the chemical's significance in the development of new antibacterial agents (Mathew et al., 2014).

Antioxidant Activity

Compounds integrating the chromeno[8,7-e][1,3]oxazine structure have shown promising antioxidant properties in various model systems. A study focusing on derivatives incorporating isobornylcoumarin and oxazine moieties revealed their capability to exhibit significant antioxidant activity, including radical scavenging and protection against lipid peroxidation. This indicates the potential of such compounds in oxidative stress-related applications and supports ongoing research into their mechanism of action and therapeutic utility (Popova et al., 2021).

properties

IUPAC Name

9-(2-methylpropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-14(2)10-22-11-17-19(25-13-22)9-8-16-20(23)18(12-24-21(16)17)15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLHYTWJMCGKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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